molecular formula C19H23ClN2O3S2 B300553 N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(methylsulfonyl)anilino]acetamide

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(methylsulfonyl)anilino]acetamide

Cat. No. B300553
M. Wt: 427 g/mol
InChI Key: UTZHUDHDOLKTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(methylsulfonyl)anilino]acetamide, commonly known as CM-2489, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potential therapeutic agent that has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of CM-2489 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and viral replication. CM-2489 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer progression. It has also been found to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
CM-2489 has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It has also been found to reduce the production of pro-inflammatory cytokines by inhibiting the activity of HDACs and the JAK/STAT signaling pathway. Additionally, CM-2489 has been found to inhibit the replication of the hepatitis C virus by targeting host factors that are required for viral replication.

Advantages and Limitations for Lab Experiments

One of the major advantages of CM-2489 is its broad-spectrum activity against various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, making it a potential therapeutic agent for the treatment of multiple diseases. However, one of the limitations of CM-2489 is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and toxicity of CM-2489.

Future Directions

There are several future directions for research on CM-2489. One of the potential applications of CM-2489 is in the treatment of viral infections, particularly hepatitis C. Further studies are needed to determine the efficacy of CM-2489 in vivo and to optimize its dosage and toxicity. Additionally, CM-2489 could be further developed as a potential therapeutic agent for the treatment of various cancers and inflammatory diseases. Further studies are also needed to elucidate the exact mechanism of action of CM-2489 and to identify its molecular targets.

Synthesis Methods

The synthesis of CM-2489 involves a multistep process that starts with the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 2-bromoethyl sulfide to yield N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}thiourea. The final step involves the reaction of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}thiourea with 4-methyl(methylsulfonyl)aniline and acetic anhydride to form CM-2489.

Scientific Research Applications

CM-2489 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In preclinical studies, CM-2489 has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the replication of the hepatitis C virus.

properties

Molecular Formula

C19H23ClN2O3S2

Molecular Weight

427 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H23ClN2O3S2/c1-15-7-9-17(10-8-15)22(27(2,24)25)13-19(23)21-11-12-26-14-16-5-3-4-6-18(16)20/h3-10H,11-14H2,1-2H3,(H,21,23)

InChI Key

UTZHUDHDOLKTCA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2Cl)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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